molecular formula C22H22N4O4 B2958795 N-[(furan-2-yl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251670-98-0

N-[(furan-2-yl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2958795
CAS No.: 1251670-98-0
M. Wt: 406.442
InChI Key: WUFADJYPNQLXPE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a pyrrole ring condensed to a pyrimidine. Key structural features include:

  • Furan-2-ylmethyl group: Attached via an acetamide linkage, this moiety may enhance metabolic stability or influence lipophilicity.
  • 3-(2-Methoxyethyl) substituent: A polar side chain that could improve aqueous solubility.
  • 7-Phenyl group: Aromatic substituents often modulate receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-11-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-10-30-17/h2-8,10,13,15H,9,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFADJYPNQLXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the furan ring: This step involves the attachment of a furan-2-ylmethyl group to the core structure, often through a nucleophilic substitution reaction.

    Addition of the acetamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the acetamide group may produce corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Feature Target Compound Compound A () Compound C () Compound D ()
Core Structure Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Thieno[2,3-d]pyrimidine 1,2,4-Triazole
Key Substituents 3-(2-Methoxyethyl), 7-phenyl 3-Butyl, N-(3-fluoro-4-methylphenyl) 3-Allyl, 5-methylfuran Furan-2-yl, pyrolium fragment
Solubility Moderate (methoxyethyl) Low (butyl) Low (allyl, thieno core) Moderate (triazole polarity)
Biological Activity Not specified in evidence Not reported Not reported Anti-exudative (rat models)
Synthetic Route Likely condensation (analogs in ) Sulfanyl bridge formation Thieno core synthesis Paal-Knorr condensation

Key Findings and Implications

Core Heterocycle: The pyrrolo-pyrimidine core (target compound) offers nitrogen-rich sites for hydrogen bonding, whereas thieno-pyrimidines (Compound C) or triazoles (Compound D) prioritize sulfur or bioisosteric interactions .

Substituent Effects :

  • Polar groups (e.g., methoxyethyl) enhance solubility but may reduce membrane permeability.
  • Bulky alkyl chains (e.g., butyl in Compound A) improve lipophilicity but hinder aqueous solubility .

Therapeutic Potential: Anti-exudative activity in triazole derivatives (Compound D) highlights the role of heterocycle choice in modulating biological effects .

Biological Activity

N-[(furan-2-yl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Molecular Formula : C37H31N7O3
Molecular Weight : 621.7 g/mol
IUPAC Name : N-[(furan-2-yl)methyl]-N-[4-oxo-2-propyl-3-{[4-(2-(2H-tetrazol-5-yl)phenyl]phenyl}methyl]quinazolin-6-yl]benzamide
Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation .
  • Antioxidant Properties : The presence of the furan ring and other substituents indicates potential antioxidant activity. This can be beneficial in mitigating oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Target/Pathway Effect Reference
DHFR InhibitionEnzymatic pathwayHigh affinity inhibition
Antioxidant ActivityOxidative stressReduces oxidative damage
CytotoxicityCancer cell linesInduces apoptosis

Case Studies

  • Study on Anticancer Properties :
    A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant growth inhibition, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Enzyme Inhibition Assays :
    In vitro assays showed that this compound effectively inhibited DHFR with an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent targeting folate metabolism.

Discussion

The compound's diverse biological activities make it a candidate for further pharmacological exploration. Its ability to inhibit key enzymes involved in cancer progression highlights its therapeutic potential. Moreover, the antioxidant properties may provide additional benefits in treating diseases associated with oxidative stress.

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